Cas no 414910-16-0 (tert-Butyl 4-isobutyrylpiperazine-1-carboxylate)

tert-Butyl 4-isobutyrylpiperazine-1-carboxylate structure
414910-16-0 structure
Product Name:tert-Butyl 4-isobutyrylpiperazine-1-carboxylate
Numero CAS:414910-16-0
MF:C13H24N2O3
MW:256.341263771057
CID:1083324
PubChem ID:60708297
Update Time:2025-04-20

tert-Butyl 4-isobutyrylpiperazine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl 4-isobutyrylpiperazine-1-carboxylate
    • 4-ISOBUTYRYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 4-(2-methylpropanoyl)piperazine-1-carboxylate
    • tert-butyl 4-(isobutyryl)piperazine-1-carboxylate
    • (p-isobutylphenyl)methylcarbinol
    • (RS)-p-isobutyl-1-phenylethanol
    • 1-(4-(2-Methylpropyl)phenyl)ethanol
    • 1-(4-isobutylphenyl)-ethanol
    • 1-(4'-Isobutylphenyl)ethanol
    • 1-(4-Isobutylphenyl)ethanol
    • 1-hydroxy-1-(4-isobutylphenyl)ethane
    • A-(4-Isobutylphenyl)ethanol
    • AC1L49FH
    • AGN-PC-00JS22
    • SureCN4049764
    • DA-42479
    • DTXSID301164315
    • 1-(4-Boc-1-piperazinyl)-2-methyl-1-propanone
    • 414910-16-0
    • SY333239
    • 4-(2-Methyl-propanoyl)-piperazine-1-carboxylic acid, tert-butyl ester
    • F96674
    • SCHEMBL1669097
    • 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate
    • AKOS009107326
    • MFCD16892451
    • AYEBHLTYUBFHEW-UHFFFAOYSA-N
    • Inchi: 1S/C13H24N2O3/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3
    • Chiave InChI: AYEBHLTYUBFHEW-UHFFFAOYSA-N
    • Sorrisi: O(C(C)(C)C)C(N1CCN(C(C(C)C)=O)CC1)=O

Proprietà calcolate

  • Massa esatta: 256.17869263g/mol
  • Massa monoisotopica: 256.17869263g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 49.8Ų
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen